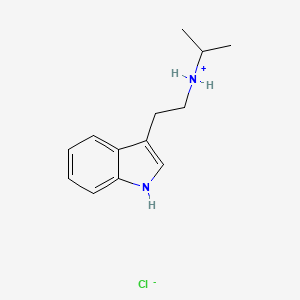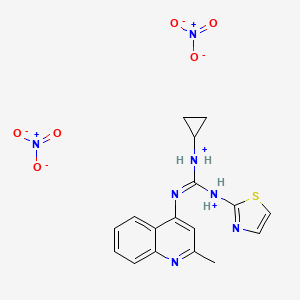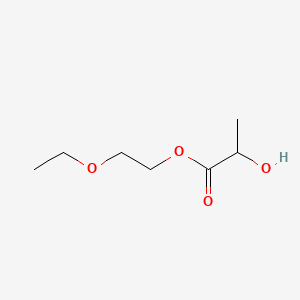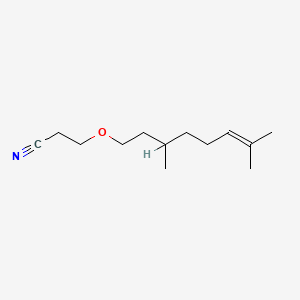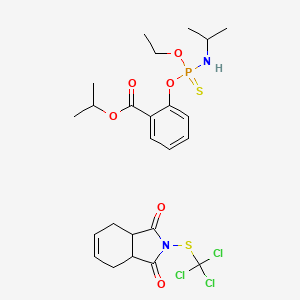![molecular formula C34H66O6S3Sn B13766979 Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane CAS No. 67939-23-5](/img/structure/B13766979.png)
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane is an organotin compound with the molecular formula C34H66O6S3Sn and a molecular weight of 785.79 g/mol . This compound is known for its unique structure, which includes a butyl group attached to a tin atom, along with three 2-[(2-ethyl-1-oxohexyl)oxy]ethylthio groups. It is used in various industrial and research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
The synthesis of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane typically involves the reaction of butyltin trichloride with 2-[(2-ethyl-1-oxohexyl)oxy]ethylthiol in the presence of a base . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using similar reaction conditions, with additional purification steps to obtain a high-purity product.
Analyse Chemischer Reaktionen
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced species.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antimicrobial or anticancer agent.
Wirkmechanismus
The mechanism of action of Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with metal ions and other biomolecules, affecting their function and activity. The specific pathways involved depend on the context of its use and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to Butyltris[[2-[(2-ethyl-1-oxohexyl)oxy]ethyl]thio]stannane include other organotin compounds such as:
Butyltin tris(2-ethylhexanoate): Similar in structure but with different functional groups.
Monobutyltin trichloride: Contains a butyl group and three chlorine atoms attached to tin.
Dibutyltin dichloride: Contains two butyl groups and two chlorine atoms attached to tin.
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
67939-23-5 |
|---|---|
Molekularformel |
C34H66O6S3Sn |
Molekulargewicht |
785.8 g/mol |
IUPAC-Name |
2-[butyl-bis[2-(2-ethylhexanoyloxy)ethylsulfanyl]stannyl]sulfanylethyl 2-ethylhexanoate |
InChI |
InChI=1S/3C10H20O2S.C4H9.Sn/c3*1-3-5-6-9(4-2)10(11)12-7-8-13;1-3-4-2;/h3*9,13H,3-8H2,1-2H3;1,3-4H2,2H3;/q;;;;+3/p-3 |
InChI-Schlüssel |
NDXASEYUWBMJMU-UHFFFAOYSA-K |
Kanonische SMILES |
CCCCC(CC)C(=O)OCCS[Sn](CCCC)(SCCOC(=O)C(CC)CCCC)SCCOC(=O)C(CC)CCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[Butyl[4-[(6-nitro-2-benzothiazolyl)azo]phenyl]amino]propiononitrile](/img/structure/B13766923.png)


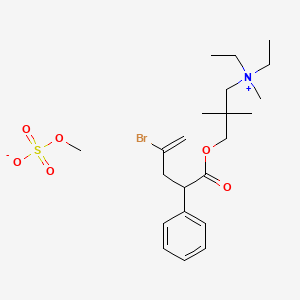
![Ledienosid [German]](/img/structure/B13766944.png)
